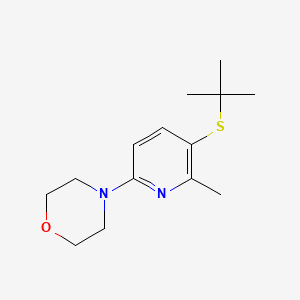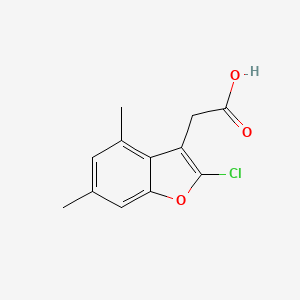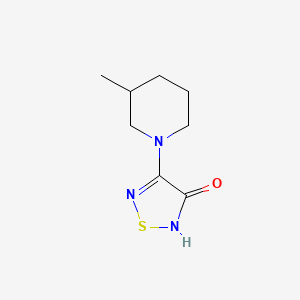
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile, such as acetonitrile, under acidic conditions to form the triazole ring.
Substitution Reaction: The triazole intermediate is then subjected to a nucleophilic substitution reaction with aniline to introduce the aniline moiety at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety, which is known for its biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
作用機序
The mechanism of action of 4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or other biological processes.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure but different functional groups and applications.
Uniqueness
4-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to its specific combination of a triazole ring with a diethoxyphenyl group and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H20N4O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-[3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C18H20N4O2/c1-3-23-15-10-7-13(11-16(15)24-4-2)18-20-17(21-22-18)12-5-8-14(19)9-6-12/h5-11H,3-4,19H2,1-2H3,(H,20,21,22) |
InChIキー |
ZAJQYIIXWPTWQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)





![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)




